Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structureIts molecular formula is C9H13ClO5S, and it has a molecular weight of 268.72 g/mol .
Preparation Methods
The synthesis of ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations . Industrial production methods often involve the use of specialized equipment and conditions to ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, aldehydes, and other carbonyl compounds . Major products formed from these reactions often include derivatives of the original compound, which can be used in further chemical synthesis .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Industrial applications include its use in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in specific chemical reactions, which can lead to the formation of reactive intermediates . These intermediates can then interact with other molecules, leading to a variety of effects depending on the context of the reaction .
Comparison with Similar Compounds
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds such as bicyclo[3.1.0]hexanes and 8-azabicyclo[3.2.1]octanes . These compounds share similar structural features but differ in their specific chemical properties and reactivity.
Biological Activity
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure which contributes to its unique biological properties. The chlorosulfonyl group enhances reactivity, potentially allowing for various interactions with biological targets.
Structural Formula
- Molecular Formula : C₁₃H₁₅ClO₄S
- SMILES : CCOC(=O)C1(C(C2(C1(C(C2)C(=O)O)Cl)S(=O)(=O)C)C)C)C
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cellular processes. Preliminary studies suggest that it may inhibit the Nedd8-activating enzyme (NAE), which plays a crucial role in protein modification and regulation within cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Effects
The compound's ability to modulate cellular pathways could also position it as a candidate for anticancer therapy. Similar compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making them promising agents in cancer treatment .
Inhibitory Effects on Nedd8 Activation
A notable study highlighted the compound's inhibitory effects on Nedd8 activation, demonstrating that it can impede the growth of cancer cells by disrupting protein modification processes essential for tumorigenesis . This provides a potential pathway for therapeutic development targeting cancers reliant on Nedd8-mediated signaling.
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
ethyl 1-(chlorosulfonylmethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO5S/c1-4-16-8(13)11-5-10(6-11,7-18(12,14)15)17-9(11,2)3/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUPGOPBDRYEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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